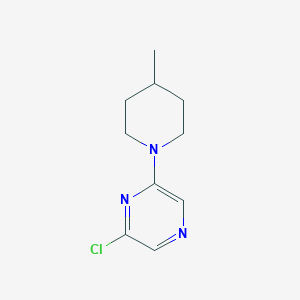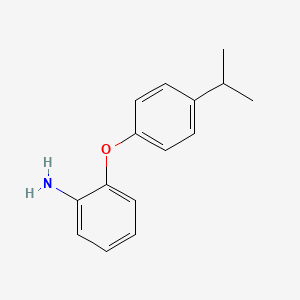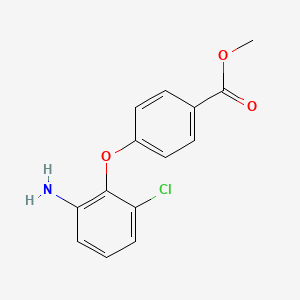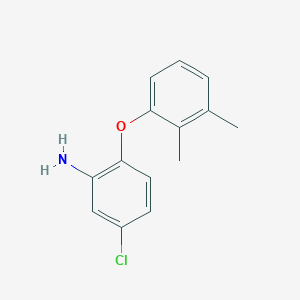
5-Chloro-2,4-difluorobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-difluorobenzylamine is a chemical compound with the molecular formula C7H6ClF2N . It has an average mass of 177.579 Da and a monoisotopic mass of 177.015686 Da . It is also known by other names such as (5-Chloro-2,4-difluorophenyl)methanamine and (5-Chloro-2,4-difluorophenyl)methylamine .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4-difluorobenzylamine consists of a benzene ring substituted with chlorine and fluorine atoms . The exact positions of these substituents could influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
5-Chloro-2,4-difluorobenzylamine has a density of 1.4±0.1 g/cm³ and a boiling point of 217.0±35.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.4 mmHg at 25°C, and it has an enthalpy of vaporization of 45.3±3.0 kJ/mol . The compound has a flash point of 85.0±25.9 °C . It has one hydrogen bond acceptor and two hydrogen bond donors .Aplicaciones Científicas De Investigación
Reductive Chemistry in Drug Development
5-Chloro-2,4-difluorobenzylamine has been studied in the context of hypoxia-selective cytotoxins. Palmer et al. (1995) explored the reductive chemistry of a novel bioreductive drug, focusing on oxygen-inhibited enzymatic reduction and the cytotoxicity of its reduction products (Palmer, Van Zijl, Denny, & Wilson, 1995).
Analytical Methods in Cancer Research
Wagner et al. (2010) established a method for the quantitative determination of α-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma, key in screening these compounds for cancer research. This involves forming oximes with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride for liquid–liquid extraction (Wagner, Donnarumma, Wintersteiger, Windischhofer, & Leis, 2010).
Pharmacokinetic Studies
Matsushima et al. (1997) developed a high-performance liquid chromatography and gas chromatography method for analyzing the antitumor drug S-1, which includes 5-chloro-2,4-dihydroxypyridine, a structurally similar compound. This facilitated pharmacokinetic studies of S-1 in patients (Matsushima, Yoshida, & Kitamura, 1997).
Synthesis and Antitumor Activity
Grivsky et al. (1980) described the synthesis of a compound structurally related to 5-Chloro-2,4-difluorobenzylamine, exhibiting potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Development of Photoluminescent and Electrochemiluminescent Probes
Yu et al. (2015) synthesized a functional ruthenium(II) complex, Ru(bpy)2(DB-phen)2, for response to hypochlorous acid in aqueous media with photoluminescence and electrochemiluminescence dual-signals. This complex reacts specifically with hypochlorous acid, leading to decreases in PL and ECL intensities, showing promise for selective and sensitive detection in aqueous media (Yu, Zhang, Ye, Song, & Yuan, 2015).
Propiedades
IUPAC Name |
(5-chloro-2,4-difluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMMBJBQUHJIGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649950 |
Source


|
| Record name | 1-(5-Chloro-2,4-difluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluorobenzylamine | |
CAS RN |
924818-16-6 |
Source


|
| Record name | 5-Chloro-2,4-difluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924818-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2,4-difluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)


![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)
![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)



![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)


